![molecular formula C10H16ClNO B1382536 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride CAS No. 104338-71-8](/img/structure/B1382536.png)
1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride
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Overview
Description
1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 104338-71-8 . It has a molecular weight of 201.7 . The IUPAC name for this compound is 1-amino-3-(o-tolyl)propan-2-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11;/h2-5,10,12H,6-7,11H2,1H3;1H
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The melting point of this compound is 183-184 degrees Celsius .
Scientific Research Applications
Antitumor Activity
1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride derivatives have shown potential in antitumor activity. Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides and tested them for their antitumor properties, identifying biologically active compounds among this series (Isakhanyan et al., 2016).
Cardioselectivity
Rzeszotarski et al. (1979) explored the cardioselectivity of certain beta-adrenoceptor blocking agents, including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols. They found significant cardioselectivity in some derivatives of this chemical structure (Rzeszotarski et al., 1979).
Chemical Transformations
The transformation of 1-(2-aminophenyl)propan-2-ol, a closely related compound, was investigated by Bernas et al. (2015). They studied the reaction at high temperatures and pressures using various catalysts, achieving high selectivity to 2-methylindoline (Bernas et al., 2015).
Cerebral Vasodilation
Kadokawa et al. (1975) studied the pharmacological effects of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, particularly its impact on cerebral and cardiovascular systems. They found it to have a potent cerebral vasodilation effect (Kadokawa et al., 1975).
Spectroscopic Characterization
Comprehensive chemical characterization of certain cathinone derivatives, including N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride, was performed by Kuś et al. (2016). This included spectroscopic and crystallographic studies for identification purposes (Kuś et al., 2016).
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) synthesized a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and evaluated their antimicrobial and antiradical activities. They found that these compounds exhibited lower biological activities compared to certain beta blockers (Čižmáriková et al., 2020).
Cyclisation Studies
Goosen et al. (1993) studied the cyclisation of 3-(p-methylphenyl)propan-1-ol, focusing on the regioselectivities of cyclisation via aryl radical cation and alkoxyl radical intermediates (Goosen et al., 1993).
Antimalarial Activity
Werbel et al. (1986) synthesized a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and evaluated their antimalarial potency. They found a correlation between antimalarial potency and the size and electron donation properties of the phenyl ring substituents (Werbel et al., 1986).
Safety and Hazards
properties
IUPAC Name |
1-amino-3-(2-methylphenyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11;/h2-5,10,12H,6-7,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIICFDPOVPZVSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104338-71-8 |
Source
|
Record name | 1-amino-3-(2-methylphenyl)propan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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